molecular formula C10H14BFO3 B6330752 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid CAS No. 2096336-36-4

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

Cat. No.: B6330752
CAS No.: 2096336-36-4
M. Wt: 212.03 g/mol
InChI Key: NFZPUJRYQPRMIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can modulate the activity of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon-carbon bond formation.

Result of Action

The ability of boronic acids to form covalent complexes with proteins suggests that they could potentially modulate protein function and influence cellular processes .

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, factors such as temperature and the presence of other chemical species can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-isopropoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZPUJRYQPRMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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